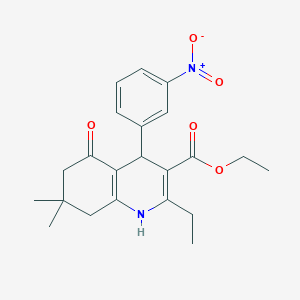
Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the polyhydroquinoline class known for its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H26N2O5 with a molecular weight of approximately 398.46 g/mol. Its structure includes a hexahydroquinoline core with specific substituents that contribute to its biological properties.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial potential of polyhydroquinoline derivatives. The compound was evaluated against various bacterial strains, demonstrating significant antibacterial activity. For instance:
- In vitro Antibacterial Screening : A study showed that derivatives of polyhydroquinoline exhibited moderate to excellent inhibitory effects against pathogens such as Staphylococcus pneumoniae and Escherichia coli. The structure-activity relationship (SAR) indicated that substituents on the phenyl ring significantly influence antimicrobial efficacy .
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| 8a | S. pneumoniae | 0.58 |
| 8j | E. coli | 0.073 |
| 8k | S. aureus | 1.54 |
2. Antimalarial Activity
The compound was also assessed for antimalarial properties against Plasmodium falciparum. The results indicated promising activity:
| Compound | IC50 (µg/mL) |
|---|---|
| 8a | 0.90 |
| 8j | 0.067 |
| Chloroquine | 0.020 |
These findings suggest that modifications in the chemical structure can enhance antimalarial potency .
3. Antituberculosis Activity
In vitro tests for antituberculosis activity revealed that certain derivatives exhibited significant effects against Mycobacterium tuberculosis. Compounds with specific functional groups showed enhanced activity compared to standard treatments .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction using starting materials like 3-nitro-4-hydroxybenzaldehyde and cyclohexanedione in ethanol under reflux conditions .
The crystal structure analysis revealed that the compound adopts a nearly planar configuration in its six-membered ring system, which is crucial for its biological interactions .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that the presence of electron-donating groups at specific positions on the phenyl moiety significantly enhances both antimicrobial and antimalarial activities. For example:
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-5-15-20(21(26)29-6-2)18(13-8-7-9-14(10-13)24(27)28)19-16(23-15)11-22(3,4)12-17(19)25/h7-10,18,23H,5-6,11-12H2,1-4H3 |
InChI Key |
WQXWYBGJIKUJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















